METHYL 4-[(2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
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Overview
Description
METHYL 4-[(2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a combination of pyrimidine, thiophene, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine-Thiophene Moiety: This step involves the reaction of 4-hydroxy-6-(2-thienyl)-2-pyrimidinyl with a suitable thiol reagent under controlled conditions to form the pyrimidine-thiophene intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst to form the acetylated product.
Amination: The acetylated product undergoes amination with 4-aminobenzoic acid under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine and benzoate moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted benzoates.
Scientific Research Applications
METHYL 4-[(2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound can be used in the synthesis of dyes and pigments due to its aromatic nature.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({[(3-ALLYL-4-OXO-5-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide
Uniqueness
METHYL 4-[(2-{[4-HYDROXY-6-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its combination of pyrimidine, thiophene, and benzoate moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-[(6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-25-17(24)11-4-6-12(7-5-11)19-16(23)10-27-18-20-13(9-15(22)21-18)14-3-2-8-26-14/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFLQYHZYJOINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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